2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate
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Overview
Description
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate is an organic compound with the molecular formula C12H18O3. It is also known by other names such as 8-Acetoxycarvotanacetone and 2-Cyclohexen-1-one, 5-[1-(acetyloxy)-1-methylethyl]-2-methyl- . This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with a methyl group and an acetate ester.
Preparation Methods
The synthesis of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-5-oxocyclohex-3-en-1-yl propan-2-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate can be compared with similar compounds such as:
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propanoic acid: This compound has a similar cyclohexenone structure but lacks the acetate ester group, resulting in different chemical properties and reactivity.
8-Acetoxy-1-p-menthen-6-one: This compound shares the acetate ester group but has a different ring structure, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
87578-93-6 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(4-methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate |
InChI |
InChI=1S/C12H18O3/c1-8-5-6-10(7-11(8)14)12(3,4)15-9(2)13/h5,10H,6-7H2,1-4H3 |
InChI Key |
FTCAQUBXEGKQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1=O)C(C)(C)OC(=O)C |
Origin of Product |
United States |
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